N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

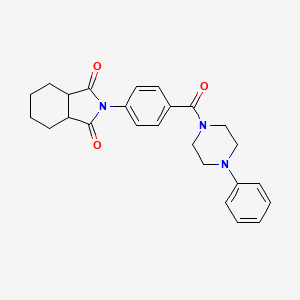

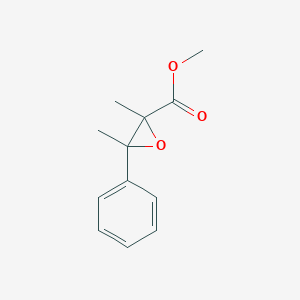

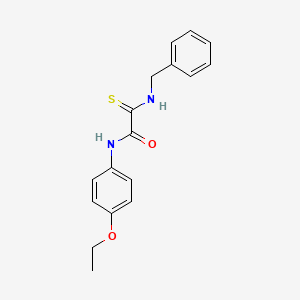

“N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C16H22N2O3S. It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a cyclopropyl group, a 4-methylbenzenesulfonyl group, and a carboxamide group .Wissenschaftliche Forschungsanwendungen

Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-catalyzed Aminocarbonylation

Aminocarbonylation reactions involving piperidines, including compounds similar to N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, are explored for the synthesis of carboxamides from iodoalkenes and iodobenzene. This research demonstrates the chemoselectivity of these reactions and the potential for creating a variety of amide compounds under mild conditions, suggesting applications in pharmaceutical synthesis and organic chemistry (Takács et al., 2014).

Enantioselective Synthesis of CGRP Receptor Inhibitors

The development of an enantioselective process for preparing CGRP (calcitonin gene-related peptide) receptor inhibitors incorporates strategic synthesis steps, highlighting the application of specific piperidine derivatives in creating potent antagonists for therapeutic use. This research outlines the advantages of employing such compounds in drug synthesis, reflecting on the compound's utility in the pharmaceutical industry (Cann et al., 2012).

Aminocarbonylation in Ionic Liquids

The study on aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters, facilitated by piperidine derivatives, investigates the use of ionic liquids as solvents. This research is indicative of advancements in green chemistry, offering environmentally benign alternatives for conducting complex organic reactions (Müller et al., 2005).

PET Imaging of Microglia

Research into PET (positron emission tomography) imaging agents targeting CSF1R (colony-stimulating factor 1 receptor) on microglia in the brain employs piperidine derivatives for the noninvasive study of neuroinflammation. This application signifies the compound's potential in biomedical imaging and neurology research, aiding in the understanding and treatment of various neuropsychiatric disorders (Horti et al., 2019).

Zukünftige Richtungen

The future directions for research on “N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in pharmaceutical testing . Further studies could also investigate its physical and chemical properties, as well as safety and hazards.

Eigenschaften

IUPAC Name |

N-cyclopropyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-12-2-6-15(7-3-12)22(20,21)18-10-8-13(9-11-18)16(19)17-14-4-5-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGMBBPEHSAVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49733875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Benzylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2768192.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2768197.png)

![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2768200.png)

![Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate](/img/structure/B2768204.png)

![4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2768212.png)